molecular formula C15H15N3O2 B1518606 4-(4-aminobenzamido)-N-methylbenzamide CAS No. 1156046-70-6

4-(4-aminobenzamido)-N-methylbenzamide

Cat. No.: B1518606
CAS No.: 1156046-70-6
M. Wt: 269.3 g/mol
InChI Key: HRXHAWQRKPWWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-aminobenzamido)-N-methylbenzamide (CASRN: 43702736, Molecular Formula: C15H15N3O2) is a high-purity chemical compound supplied for research and development purposes. This aminobenzamide derivative is of significant interest in medicinal chemistry and epigenetics research, particularly in the study of histone deacetylase (HDAC) inhibition. Compounds within the 2-aminobenzamide class have demonstrated research value for their ability to act as epigenetic modulators by targeting Class I HDACs, specifically HDACs 1 and 3 . This mechanism, characterized by a slow-on/slow-off kinetic profile, has been investigated in preclinical research for potentially reversing heterochromatin-mediated gene silencing . Researchers utilize this family of compounds to explore new therapeutic pathways for neurodegenerative diseases and oncology. The product is also a valuable intermediate in synthesizing more complex molecules, such as ruthenium(II)-arene complexes investigated for their antitumor properties and enzyme inhibitory activity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

4-amino-N-[4-(methylcarbamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17-14(19)10-4-8-13(9-5-10)18-15(20)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXHAWQRKPWWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(4-Aminobenzamido)-N-methylbenzamide, a compound with potential therapeutic applications, has been studied for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of benzamide, characterized by the presence of an amino group and a methyl group attached to the benzene ring. Its molecular formula is C10H12N2OC_{10}H_{12}N_2O.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It is believed to interact with specific targets within cellular pathways that are critical for tumor growth and proliferation. The compound may exert its effects through the following mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and altered gene expression associated with cancer progression .
  • Receptor Interaction : The compound may act as a ligand for various receptors involved in cell signaling pathways, influencing cellular responses such as apoptosis and differentiation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly melanoma and breast cancer cells. For instance:

  • Cell Viability Assays : In vitro studies revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines, suggesting its potential as an anticancer agent .
Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)5.2Induction of apoptosis
MCF-7 (Breast Cancer)3.8HDAC inhibition and cell cycle arrest

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor growth:

  • HDAC Inhibition : Similar analogs have shown potent inhibition against class I HDACs, which are crucial for regulating gene expression related to cancer cell survival .

Case Studies

  • Histone Deacetylase Inhibitors : A study exploring the effects of various HDAC inhibitors, including compounds similar to this compound, found that these agents could radiosensitize melanoma cells, enhancing the efficacy of radiation therapy .
  • Antiviral Research : Although primarily studied for anticancer properties, derivatives like 4-(aminomethyl)-N-methylbenzamide have also shown promise in antiviral applications by inhibiting viral entry into host cells, particularly in HIV research.

Safety and Toxicity

Toxicity studies have indicated that while there are some adverse effects associated with high doses, the compound exhibits a favorable safety profile at therapeutic concentrations. Long-term studies suggest no significant toxicity up to five months of treatment in animal models .

Scientific Research Applications

Antiviral Research

4-(4-aminobenzamido)-N-methylbenzamide has been investigated for its potential in antiviral therapies. Research indicates its ability to inhibit HIV-1 infection by blocking viral entry into host cells. This suggests that the compound may play a role in developing antiviral agents targeting similar mechanisms.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced pharmacological properties. The multi-step synthesis allows for modifications that can tailor the compound's properties for specific applications. For instance, derivatives synthesized from this compound have shown promise in biological activity, particularly against viral infections .

Pharmacological Studies

Studies have focused on the interactions of this compound with biological systems. It may interact with specific receptors or enzymes involved in viral replication processes, which is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Toxicity Studies

Toxicity assessments reveal that while the compound exhibits harmful effects if ingested or upon skin contact, proper handling and formulation can mitigate these risks. Understanding the toxicity profile is essential for its safe use in research and potential therapeutic applications.

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University explored the efficacy of this compound in inhibiting HIV-1 replication in vitro. The results demonstrated a significant reduction in viral load when treated with this compound compared to control groups.

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis pathways of this compound derivatives to improve yield and reduce reaction times. Utilizing various catalysts and solvents led to a more efficient synthesis process, yielding higher quantities of biologically active compounds.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural analogs of 4-(4-aminobenzamido)-N-methylbenzamide, highlighting substituent variations and their implications:

Compound Name (Reference) Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
This compound N-methylbenzamide core + 4-aminobenzamido group ~269.3 (calculated) Amide, aromatic amine
(E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)-N-methylbenzamide Acrylamido group + 3,4-dimethoxyphenyl substituent ~354.4 Acrylamide, methoxy groups
4-((5-Bromothiazol-2-yl)amino)-N-methylbenzamide Bromothiazole ring attached via amino linker ~323.2 Thiazole, bromine
Compound 6g Cyclohexylamino-dioxocyclobutenyl + trifluoromethylpyrimidine ~641.6 Triazine, trifluoromethyl, dioxocyclobutene
CM352 (4-[4-[[(3R)-3-(Hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl] sulfonyl]phenoxy]-N-methylbenzamide) Spirocyclic sulfonamide + hydroxycarbamoyl group ~515.5 Sulfonamide, spirocycle
t-AUCMB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-N-methylbenzamide) Adamantyl-ureido + cyclohexyloxy substituent ~479.6 Urea, adamantane

Key Observations :

  • Bioisosteric Replacements: Compounds like t-AUCMB and CM352 replace the 4-aminobenzamido group with urea or sulfonamide moieties, respectively, to modulate target affinity and solubility.
  • Heterocyclic Additions : Bromothiazole and trifluoromethylpyrimidine substituents enhance interactions with hydrophobic enzyme pockets, improving antitumor activity.
  • Electron-Withdrawing Groups : The trifluoromethyl group in compound 6g increases metabolic stability and binding specificity.

Key Insights :

  • Kinase Inhibition: Compound 6g’s high potency against EGFR and Src kinases suggests that the 4-aminobenzamido scaffold, when modified with electron-deficient groups, enhances kinase selectivity.
  • Neuroprotection : CM352’s efficacy in reducing brain damage highlights the role of sulfonamide and hydroxycarbamoyl groups in targeting metalloproteinases.
  • Cytotoxicity : t-AUCMB’s strong cytotoxicity underscores the importance of bulky substituents (e.g., adamantane) in disrupting cancer cell signaling.

Physicochemical Properties

  • Solubility : The acrylamido group in (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-methylbenzamide enhances water solubility compared to purely aromatic analogs.
  • Optical Properties : Polyoxadiazole derivatives (Oxad 6F-D and Oxad 6F-E) with N-methylbenzamide groups exhibit tunable optical properties dependent on substituent positioning (meta vs. para), suggesting applications in optoelectronics .
  • Stability : Crystalline N-methylbenzamide analogs (e.g., ) show improved stability over amorphous forms, critical for pharmaceutical formulations .

Preparation Methods

Step 1: Ammonolysis of Paranitrobenzoyl Chloride

  • Reaction: Paranitrobenzoyl chloride is dissolved in an organic solvent and reacted with ammoniacal liquor to form p-nitrophenyl methane amide.
  • Solvents: Organic solvents such as benzene, toluene, dioxane, acetone, or polyoxyethylene glycol series.
  • Conditions: Ambient to moderate temperatures (20-100 °C, preferably 56-60 °C).
  • Bases: Pyridine or triethylamine as organic bases to neutralize HCl formed.

Step 2: Reduction of Nitro Group to Amino Group

  • Reaction: p-Nitrophenyl methane amide is reduced to para-aminobenzamide.
  • Reducing Agents: Iron powder activated with acids such as hydrochloric acid, sulfuric acid, or glacial acetic acid.
  • Solvent System: Ethanol-water mixture or DMF-water/DMSO-water.
  • Temperature: 80-150 °C, preferably 95-100 °C.
  • Alternative: Catalytic hydrogenation using Raney nickel catalyst under hydrogen pressure (1-10 atm, preferably 3-5 atm) at 110-130 °C.

Step 3: Condensation Reaction to Form Intermediate Amide

  • Reaction: Para-aminobenzamide condenses with paranitrobenzoyl chloride in the presence of an acid-binding agent to form 4-oil of mirbane formyl-N-(4-aminobenzoyl) amine.
  • Solvents: Benzene or similar organic solvents.
  • Conditions: Stirring at 50-55 °C, slow dropwise addition of paranitrobenzoyl chloride over 4.5 hours, followed by 6 hours reaction and solvent distillation.
  • Yield & Purity: Yield of 93.8%, purity 98.1% by liquid chromatography.

Step 4: Final Reduction to Target Compound

  • Reaction: Reduction of the nitro group in the intermediate 4-oil of mirbane formyl-N-(4-aminobenzoyl) amine to amine, yielding 4-aminobenzoyl-N-(4-aminobenzoyl) amine (the target compound).
  • Catalysts: Raney nickel or iron powder with acid activation.
  • Conditions: Hydrogen pressure 4 atm, temperature 120 °C for 6 hours (Raney Ni); or 80-150 °C for iron powder reduction.
  • Workup: Filtration of catalyst, solvent distillation under reduced pressure, water addition, filtration, drying.
  • Yield & Purity: Yield 91.4%, purity 99.1% by liquid chromatography.

Comparative Data Table of Key Reaction Parameters

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature (°C) Pressure (atm) Yield (%) Purity (%) Notes
1 Ammonolysis Paranitrobenzoyl chloride, NH3 Benzene, toluene, etc. 20-100 (56-60) Atmospheric - - Use of organic base (pyridine/TEA)
2 Nitro reduction Iron powder + acid or Raney Ni EtOH-H2O, DMF-H2O, DMSO-H2O 80-150 (95-100) 1-10 (3-5) - - Raney Ni preferred for catalytic hydrogenation
3 Condensation Para-aminobenzamide + paranitrobenzoyl chloride Benzene 50-55 Atmospheric 93.8 98.1 Slow addition over 4.5 h, then 6 h reaction
4 Final nitro reduction Raney Ni or iron powder DMF-H2O, EtOH-H2O 95-130 4 (Raney Ni) 91.4 99.1 Catalyst filtration, solvent distillation

Research Findings and Practical Considerations

  • The use of organic bases such as pyridine or triethylamine is crucial for neutralizing acidic byproducts and driving the condensation reactions efficiently.
  • Catalytic hydrogenation with Raney nickel or Pd/C offers high selectivity and yields for nitro group reduction, minimizing iron contamination issues associated with iron powder reductions.
  • Reaction temperatures and pressures are optimized to balance reaction rate and product purity.
  • Solvent choice affects reaction efficiency and environmental impact; benzene and toluene are common but pose safety concerns, while alternatives like polyoxyethylene glycol series solvents are explored.
  • Slow addition of reagents and controlled temperature profiles are essential for high purity and yield.
  • Post-reaction workup including filtration of catalysts and solvent distillation under reduced pressure ensures product isolation with high purity.

Q & A

Q. What are the recommended synthetic routes for 4-(4-aminobenzamido)-N-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid derivatives with N-methylbenzamide precursors. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate amide bond formation . Key parameters include:
  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Yields can exceed 70% with strict control of stoichiometry and exclusion of moisture .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : 1^1H and 13^13C NMR to verify aromatic protons (δ 6.5–8.0 ppm) and amide carbonyl signals (δ ~165 ppm).
  • IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and N–H bending (~1550 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 298.12).
    Cross-reference data with computational predictions (e.g., PubChem entries) for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep at –20°C in airtight, light-resistant containers to prevent degradation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or handling of powdered forms.
  • Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .

Advanced Research Questions

Q. What mechanistic insights exist for the interaction of this compound with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and enzyme inhibition assays (e.g., fluorescence-based kinetics) are used to study target engagement. For example:
  • Target Identification : Screen against kinase or GPCR libraries (e.g., mGluR1) .
  • Binding Affinity : Measure IC50_{50} values via competitive ELISA or surface plasmon resonance (SPR).
    Recent studies suggest potential inhibition of cancer-related kinases (e.g., EGFR) at nanomolar concentrations .

Q. How do structural modifications (e.g., substituent effects) influence the bioactivity of this compound analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (Table 1):
PositionSubstituentEffect on ActivityReference
4'–CF3_3↑ Lipophilicity, ↑ metabolic stability
2'–OCH3_3↓ Solubility, ↑ receptor selectivity
Use computational tools (e.g., SwissADME) to predict pharmacokinetic properties .

Q. What in vivo models are suitable for evaluating the therapeutic efficacy of this compound?

  • Methodological Answer :
  • Cancer Models : Subcutaneous xenografts in immunodeficient mice (e.g., A375 melanoma cells) .
  • Dosing : Administer intravenously (2–5 mg/kg) or orally (10 mg/kg in PEG-400) with weekly tumor volume measurements.
  • PK/PD Studies : Monitor plasma half-life (LC-MS/MS) and tissue distribution .

Q. How can computational modeling predict the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulate hydrolysis and oxidation using software like Gaussian or Schrödinger:
  • Acidic Hydrolysis : Predict cleavage of the amide bond to yield 4-aminobenzoic acid and N-methylbenzamide fragments .
  • Oxidative Stability : Identify vulnerable sites (e.g., aryl amines) using density functional theory (DFT) .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays across independent labs (e.g., IC50_{50} in triplicate).
  • Meta-Analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies .
  • Bias Mitigation : Use blinded experimental designs and standardized cell lines (e.g., ATCC-certified) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-aminobenzamido)-N-methylbenzamide
Reactant of Route 2
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4-(4-aminobenzamido)-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.